![molecular formula C9H17ClO3S B2655205 [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride CAS No. 2243516-07-4](/img/structure/B2655205.png)
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methanesulfonyl chloride group, and a tert-butyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the Tert-Butyl Ether Group: The tert-butyl ether group can be introduced via an etherification reaction using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Bases: Bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while elimination reactions would produce alkenes.
Scientific Research Applications
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites on molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: can be compared with other sulfonyl chlorides and cyclobutyl compounds:
Methanesulfonyl Chloride: A simpler sulfonyl chloride that lacks the cyclobutyl and tert-butyl ether groups. It is less sterically hindered and more reactive.
Cyclobutylmethanesulfonyl Chloride: Similar in structure but lacks the tert-butyl ether group, leading to different reactivity and applications.
Tert-Butylmethanesulfonyl Chloride: Contains the tert-butyl group but lacks the cyclobutyl ring, resulting in different steric and electronic properties.
The uniqueness of This compound
Biological Activity
The compound [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is C8H15ClO2S, and it features a cyclobutane ring substituted with a methanesulfonyl chloride group. The presence of the 2-methylpropan-2-yl ether contributes to its unique reactivity profile.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 210.73 g/mol |
Appearance | Colorless to pale yellow liquid |
Boiling Point | Approximately 160 °C |
Solubility | Soluble in organic solvents |
Methanesulfonyl chlorides are known to act as electrophilic reagents, capable of forming covalent bonds with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamide derivatives, which have been studied for their biological activities, including antimicrobial and anticancer properties.
Biological Studies
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and reproduction.
- Anticancer Potential : Some studies have suggested that compounds similar to methanesulfonyl chlorides can inhibit certain protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
-
Toxicological Profile : According to safety data sheets, methanesulfonyl chloride is classified as corrosive and toxic upon inhalation or skin contact. The acute toxicity values are as follows:
- Oral LD50 (Rat): 50 mg/kg
- Dermal LD50 (Rat): 200 mg/kg
- Inhalation LC50 (Rat, 4h): 25 ppm
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives, including those related to methanesulfonyl chloride, demonstrated efficacy against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Inhibition
Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain derivatives could inhibit cell proliferation by inducing apoptosis. The IC50 values were reported in the micromolar range, suggesting effectiveness in targeting cancer cells.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,3)13-8-4-7(5-8)6-14(10,11)12/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSJLQYTTQCYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.